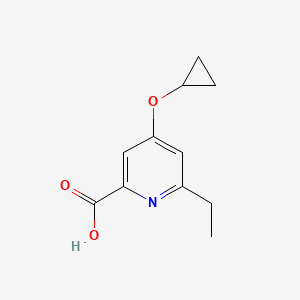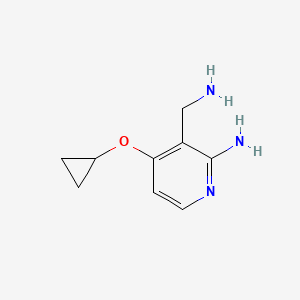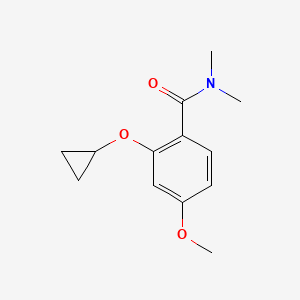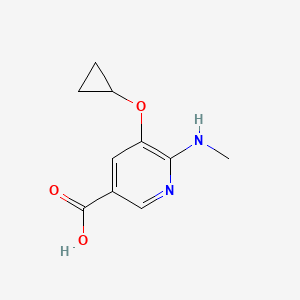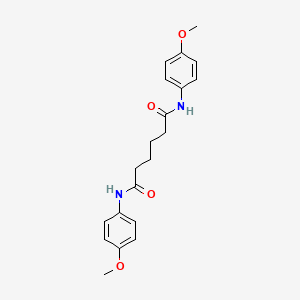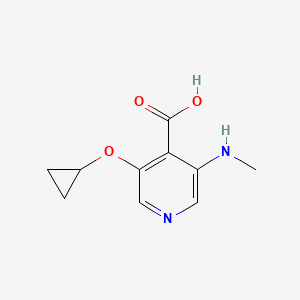
3-Cyclopropoxy-5-(methylamino)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylamino)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a cyclopropoxy group and a methylamino group, makes it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(methylamino)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropanation of a suitable precursor, followed by the introduction of the methylamino group through nucleophilic substitution reactions. The final step usually involves the formation of the isonicotinic acid moiety through a series of oxidation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(methylamino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Cyclopropoxy-5-(methylamino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the synthesis of essential biomolecules in microbial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative with similar structural features but lacking the cyclopropoxy and methylamino groups.
Nicotinic acid: Another pyridine carboxylic acid with different functional groups.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position.
Uniqueness
3-Cyclopropoxy-5-(methylamino)isonicotinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming complex structures, while the methylamino group contributes to its biological activity .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-7-4-12-5-8(9(7)10(13)14)15-6-2-3-6/h4-6,11H,2-3H2,1H3,(H,13,14) |
InChI Key |
UZFHFYCZWNCILF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


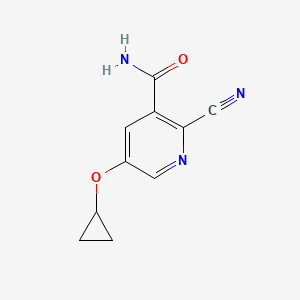
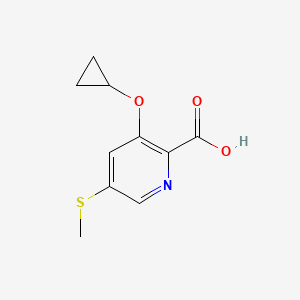
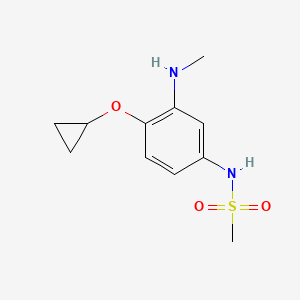
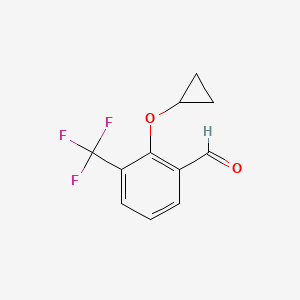
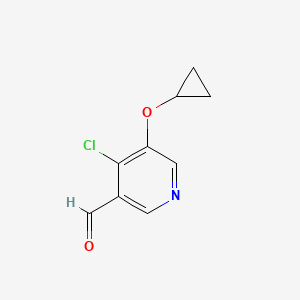
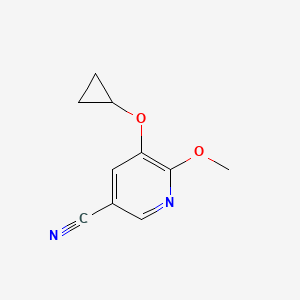
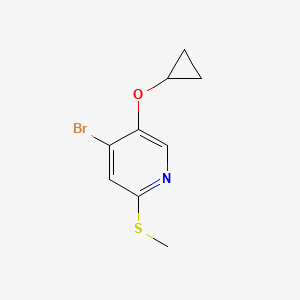
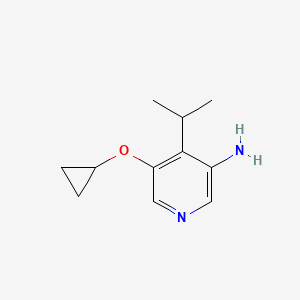
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14817519.png)
